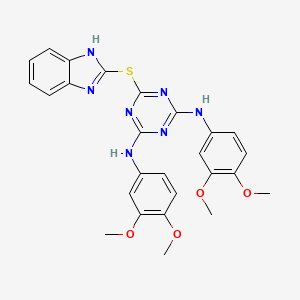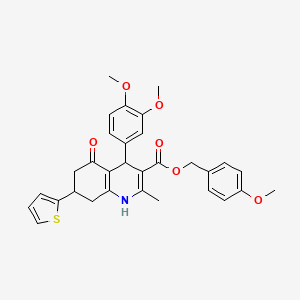![molecular formula C17H17ClN4O3 B11600819 1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11600819.png)
1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-chlorophenoxyacetic acid and nitriles under acidic or basic conditions.
Attachment of the piperidine ring: The oxazole intermediate is then reacted with piperidine derivatives, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions where a suitable cyanide source is introduced to the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Difenoconazole: A fungicide with a similar phenoxy structure but different functional groups.
Fluconazole: An antifungal agent with a triazole ring instead of an oxazole ring.
Clotrimazole: Another antifungal with a different substitution pattern on the phenyl ring.
Uniqueness: 1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
This detailed overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C17H17ClN4O3 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-[2-[(2-chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17ClN4O3/c18-12-3-1-2-4-14(12)24-10-15-21-13(9-19)17(25-15)22-7-5-11(6-8-22)16(20)23/h1-4,11H,5-8,10H2,(H2,20,23) |
InChI Key |
KOBGMGDHPHRVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)COC3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-en-1-yl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600750.png)
![benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600769.png)
![2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11600774.png)
![2-[3-benzyl-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11600781.png)
![prop-2-en-1-yl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600787.png)
![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide](/img/structure/B11600794.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11600800.png)

![4-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11600805.png)
![(5E)-3-(piperidin-1-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11600807.png)
![2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11600818.png)
![2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11600826.png)
![Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11600829.png)

